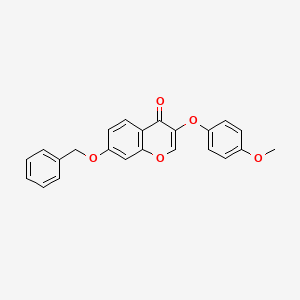

7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one

Description

7-(Benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one (flavone) backbone substituted with a benzyloxy group at the 7-position and a 4-methoxyphenoxy group at the 3-position. This compound is of interest in medicinal chemistry for its structural versatility, which allows modulation of pharmacological properties such as enzyme inhibition or antioxidant activity .

Properties

IUPAC Name |

3-(4-methoxyphenoxy)-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5/c1-25-17-7-9-18(10-8-17)28-22-15-27-21-13-19(11-12-20(21)23(22)24)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPVDVMMDXTFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl bromide and a base such as potassium carbonate.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using 4-methoxyphenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Lipophilicity : The benzyloxy group in the target compound increases logP compared to hydroxylated analogs like daidzein, favoring cellular uptake .

- Electronic Effects : Methoxy groups (electron-donating) at the 4-position stabilize the chromen-4-one core, while chloro substituents (electron-withdrawing) alter reactivity .

- Biological Specificity : Piperidine- or pyrrolidine-containing derivatives (e.g., compound 14) exhibit basic side chains that may enhance interactions with enzymes like acetylcholinesterase (AChE) .

Spectroscopic and Analytical Data

NMR Shifts (δ, ppm) :

- Target Compound: No specific data provided, but analogous 7-alkoxy-3-aryl chromenones show characteristic peaks: C-4 carbonyl: ~175 ppm (¹³C NMR) Aromatic protons: 6.3–8.0 ppm (¹H NMR) .

- Daidzein : 7-OH signal at δ 9.8 ppm (¹H NMR); C-4 carbonyl at δ 174 ppm .

- Chlorobutoxy Derivative : Aliphatic CH₂ signals at δ 1.80–2.01 ppm (¹H NMR) .

Mass Spectrometry :

- Target compound (expected): [M+H]+ ~405 (C23H18O5).

- Compound 7 (): [M+H]+ = 393 (C19H17ClO7) .

Biological Activity

7-(Benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromone core with specific substitutions that enhance its biological properties. The structural formula can be represented as follows:

This structure includes:

- A benzyloxy group at the 7-position.

- A methoxyphenoxy group at the 3-position.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that the compound effectively scavenges free radicals, contributing to its protective effects against cellular damage.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to inhibit key inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. In vitro studies have shown that it reduces the production of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

3. Anticancer Activity

Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation. The compound's mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The benzyloxy and methoxy groups facilitate binding to specific enzymes, inhibiting their activity and leading to reduced inflammation and tumor growth.

- Receptor Interaction : The compound may also interact with cellular receptors, modulating their activity and influencing downstream signaling pathways that regulate apoptosis and cell proliferation.

Research Findings

A summary of significant research findings related to the biological activities of this compound is presented in Table 1.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays, revealing a significant reduction in radical formation compared to control groups.

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, with IC50 values indicating potent anticancer activity.

Q & A

Basic: What are the optimal synthetic routes for 7-(benzyloxy)-3-(4-methoxyphenoxy)-4H-chromen-4-one, and how can reaction conditions be systematically optimized?

Answer:

Synthesis typically involves multi-step reactions, such as:

- Step 1: Protection of hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety .

- Step 2: Coupling of the 4-methoxyphenoxy group via nucleophilic aromatic substitution or Ullmann-type reactions, requiring Cu(I) catalysts and elevated temperatures (~120°C) .

- Optimization: Key parameters include solvent polarity (DMF vs. THF), catalyst loading (5–10 mol% CuI), and reaction time (12–24 hrs). Monitoring via TLC/HPLC ensures intermediate purity .

Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer:

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. For non-crystalline samples, computational methods (DFT) predict geometries .

- Spectroscopy:

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

Answer:

Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains. Standardize protocols using CLSI guidelines .

- Structural Analogues: Minor substituent changes (e.g., replacing benzyloxy with ethoxy) drastically alter activity. Conduct SAR studies to isolate active pharmacophores .

- Data Validation: Replicate experiments with orthogonal assays (e.g., MTT for cytotoxicity and agar diffusion for antimicrobial activity) .

Advanced: What computational strategies are effective in predicting the compound’s interaction with biological targets like ABCG2 transporters?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with ABCG2’s substrate-binding pocket. Focus on hydrogen bonding with Thr435 and π-π stacking with Phe439 .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation: Cross-reference with experimental IC₅₀ values from efflux inhibition assays .

Advanced: How can crystallographic data from SHELX be reconciled with spectroscopic data when structural ambiguities arise?

Answer:

- Refinement Checks: In SHELXL, adjust ADPs (anisotropic displacement parameters) and validate using R-factor convergence (<5%). Use PLATON to detect missed symmetry .

- Complementary Techniques: Pair XRD with solid-state NMR to resolve disorder (e.g., benzyloxy group orientation). Match ¹³C CP-MAS shifts with computed DFT spectra .

Advanced: What methodologies are recommended for analyzing metabolic stability in vitro?

Answer:

- Liver Microsome Assays: Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 mins. Calculate t₁/₂ using first-order kinetics .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms (fluorogenic substrates). IC₅₀ <10 µM suggests high metabolic liability .

Advanced: How can substituent effects on photophysical properties (e.g., fluorescence) be systematically studied?

Answer:

- Substituent Variation: Synthesize analogues with electron-donating (e.g., -OCH₃) or withdrawing (-Cl) groups at C7/C3 .

- Photoluminescence: Measure quantum yield (integrating sphere) and Stokes shift in solvents of varying polarity (cyclohexane vs. DMSO). TD-DFT models correlate experimental λem with HOMO-LUMO gaps .

Advanced: What strategies address low solubility in aqueous buffers during biological testing?

Answer:

- Prodrug Design: Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .

- Nanoformulation: Encapsulate in PLGA nanoparticles (50–100 nm, sonication method). Characterize via DLS and TEM .

- Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.